![molecular formula C21H18N4O2 B2838549 1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-79-9](/img/structure/B2838549.png)
1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that has been synthesized and evaluated for its anticancer activity against 60 human tumour cell lines . It has shown prominent anticancer activity, with a 1.6-fold more potent anti-proliferative activity against the OVCAR-4 cell line .
Synthesis Analysis
A series of novel pyrazolo[3,4-d]pyrimidines was synthesized . The synthesis involved the design of the compounds and their evaluation for anticancer activity .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” is complex, with multiple functional groups contributing to its activity .
Chemical Reactions Analysis
The compound has been evaluated for its fungicidal activities . It has also shown promising antiviral activity on TMV .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” contribute to its biological activities .
Scientific Research Applications
COX-2 Selective Inhibitors
Research into bicyclic pyrazolo[1,5-a]pyrimidines has shown potent and selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for developing anti-inflammatory drugs. These compounds, including some with a 6,7-disubstitution pattern, have demonstrated significant activity both in vitro and in vivo, highlighting their potential as COX-2 selective inhibitors (Almansa et al., 2001).
Antimicrobial and Anticancer Agents
Pyrazole derivatives with modifications such as oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed higher anticancer activity than reference drugs and good to excellent antimicrobial activity, demonstrating their potential as both antimicrobial and anticancer agents (Hafez, El-Gazzar, Al-Hussain, 2016).
Linked Heterocyclics with Antimicrobial Activity
Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and tested for antimicrobial activity against various bacteria and fungi. Some compounds demonstrated good inhibitory activity, indicating their potential as novel antimicrobial agents (Sanjeeva Reddy et al., 2010).
Adenosine Receptor Affinity
Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have revealed their affinity for A1 adenosine receptors, suggesting their utility in developing drugs targeting adenosine receptors. These compounds exhibit selectivity and potency at the receptor subclasses, offering insights into the design of receptor-specific drugs (Harden, Quinn, Scammells, 1991).
Synthesis and Anticancer Activity
The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some showing significant anticancer activity on human breast adenocarcinoma cell lines. These findings underscore the potential of such derivatives in anticancer drug development, particularly for compounds exhibiting potent inhibitory activity (Abdellatif et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-8-9-18(15(2)10-14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFKZMUJAUFUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)
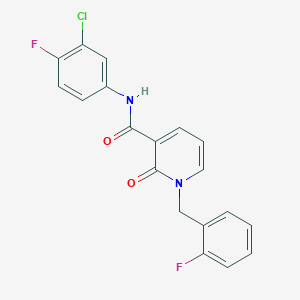
![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![(2R,3R)-N-[2-(Cyanomethylamino)-2-oxoethyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2838474.png)
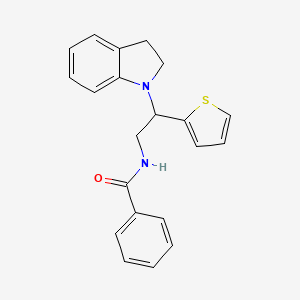

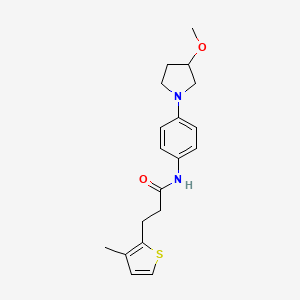
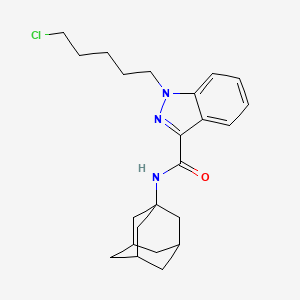
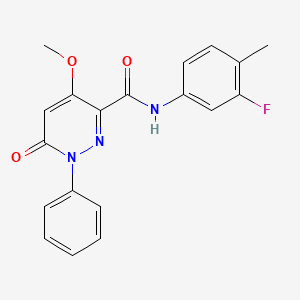
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2838488.png)
